molecular formula C9H11F2N B172806 2,4-Difluoro-N-isopropylaniline CAS No. 124703-94-2

2,4-Difluoro-N-isopropylaniline

Cat. No.: B172806
CAS No.: 124703-94-2
M. Wt: 171.19 g/mol
InChI Key: VMISTBHYUBGZJP-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-isopropylaniline is a fluorinated aniline derivative that serves as a key synthetic intermediate in agrochemical research and development. Its primary research application is in the synthesis of modern herbicide active ingredients. The compound is notably utilized in the synthesis of flufenacet, a herbicide used for weed control in winter cereals. A recent peer review of flufenacet by the European Food Safety Authority (EFSA) confirms its ongoing relevance in agricultural science . The structural motif of a fluorinated aniline coupled with an isopropyl group is a privileged scaffold in medicinal chemistry, contributing to the development of compounds with optimized physicochemical properties and target binding affinity. From a synthetic chemistry perspective, research into the production of this compound focuses on efficient alkylation methods. Patented manufacturing processes describe the reaction of 2,4-difluoroaniline with isopropyl halides, which can be conducted under solvent-free conditions or in high-boiling-point solvents at elevated temperatures to achieve high yield and purity . This makes this compound a valuable building block for researchers exploring new chemical entities in agrochemistry and investigating structure-activity relationships in heterocyclic compounds.

Properties

IUPAC Name

2,4-difluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMISTBHYUBGZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,4-Difluoro-N-isopropylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4-Difluoro-N-propylaniline

  • Structure : Differs by a linear propyl group instead of isopropyl.
  • Molecular Formula : C₉H₁₁F₂N (MW: 171.19) .

N-Isopropyl-4-fluoro-2-nitroaniline

  • Structure : Features a nitro group at the 2-position and a single fluorine at the 4-position.
  • Key Differences : The nitro group is a stronger electron-withdrawing group than fluorine, significantly reducing the amine's basicity and altering its electronic profile for electrophilic reactions .

Fluorinated Derivatives

2-Methyl-4-heptafluoroisopropylaniline

  • Structure : Contains a heptafluoroisopropyl group (C(C(F)₃)₃) and a methyl group.
  • Molecular Formula : C₁₀H₈F₇N (MW: 275.17) .
  • Key Differences : The heptafluoroisopropyl group introduces extreme electronegativity and steric bulk, enhancing thermal stability and chemical inertness. This makes the compound suitable for high-performance materials, unlike 2,4-Difluoro-N-isopropylaniline, which has moderate fluorination .

4-Fluoro-2-nitroaniline

  • Structure : Lacks the isopropyl group but includes a nitro substituent.
  • Molecular Formula: C₆H₅FNO₂ (MW: 158.11) .
  • Key Differences : The absence of an alkylamine group reduces steric effects, while the nitro group increases acidity (pKa ~1-2) compared to this compound (pKa ~3-4 estimated) .

Nitro-Substituted Analogs

N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline

  • Structure : Combines a trifluoromethyl group (strong electron-withdrawing) and nitro substituent.
  • Molecular Formula : C₁₀H₁₀F₃N₂O₂ (MW: 262.19) .
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than the less fluorinated this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Electronic Effects Applications
This compound C₉H₁₁F₂N ~171.19* 2,4-F; N-isopropyl Moderate EWG, steric hindrance Agrochemical intermediates
2,4-Difluoro-N-propylaniline C₉H₁₁F₂N 171.19 2,4-F; N-propyl Reduced steric hindrance Research chemicals
2-Methyl-4-heptafluoroisopropylaniline C₁₀H₈F₇N 275.17 4-heptafluoroisopropyl; 2-methyl Extreme EWG, high thermal stability Fluorinated materials
N-Isopropyl-4-fluoro-2-nitroaniline C₉H₁₁FN₂O₂ ~198.15* 4-F; 2-NO₂; N-isopropyl Strong EWG, reduced basicity Dye intermediates
4-Fluoro-2-nitroaniline C₆H₅FNO₂ 158.11 4-F; 2-NO₂ High acidity, planar structure Pharmaceuticals

*Estimated due to incomplete data in evidence.

Biological Activity

2,4-Difluoro-N-isopropylaniline (DFIPA) is an aromatic amine characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring and an isopropyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making DFIPA a compound of interest in various scientific fields, particularly in medicinal chemistry and agrochemical applications.

The chemical formula of DFIPA is C9H13F2NC_9H_{13}F_2N, with a molecular weight of approximately 173.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in biological activity. DFIPA undergoes various chemical reactions typical for aromatic amines, including:

  • Substitution Reactions : The fluorine atoms can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : These reactions can yield different derivatives depending on the reagents used.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. This interaction can influence pathways related to cell signaling, proliferation, and apoptosis, which are vital in both therapeutic and toxicological contexts.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of DFIPA. It has been observed that DFIPA exhibits significant activity against a range of bacterial strains. For instance, in vitro assays demonstrated that DFIPA inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

DFIPA has also been evaluated for its antitumor efficacy. In preclinical studies involving xenograft models, compounds structurally related to DFIPA showed promising results in inhibiting tumor growth. The compound's ability to interfere with key signaling pathways involved in cancer cell proliferation indicates its potential as a lead compound for further development in oncology .

Applications in Pharmaceuticals and Agrochemicals

DFIPA serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing herbicides and pesticides that leverage its biological activity against target organisms. The compound's role as a precursor in pharmaceutical formulations highlights its importance in drug discovery and development.

Case Studies

Several case studies have documented the biological activity of DFIPA:

  • Antimicrobial Efficacy : A study published in 2020 assessed DFIPA's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that DFIPA could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics .
  • Antitumor Effects : In another study focusing on xenograft models, DFIPA demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential utility as an anticancer agent .

Comparison with Related Compounds

To better understand the uniqueness of DFIPA, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Fluoro-N-isopropylanilineOne fluorine atom at para positionLess fluorination may affect reactivity
2,6-Difluoro-N,N-diethylanilineTwo fluorine atoms at different positionsDiethyl substitution increases lipophilicity
N-IsopropylanilineNo fluorine substituentsLacks enhanced metabolic stability

DFIPA's combination of two fluorine atoms and an isopropyl group provides distinct electronic properties that enhance its reactivity compared to other similar compounds. This unique configuration may lead to improved solubility and biological activity.

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